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Compound of Interest

Demethylamino Ranitidine
Compound Name: _ _
Acetamide Sodium

Cat. No.: B119245

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the
treatment of conditions caused by excess stomach acid. The purity of any active
pharmaceutical ingredient (API) is critical for its safety and efficacy. Ranitidine Impurity D is a
known impurity of Ranitidine that requires careful characterization and control. This technical
guide provides a comprehensive overview of the known physicochemical properties of
Ranitidine Impurity D, detailed experimental protocols for its analysis, and a logical
representation of its relationship to the parent compound.

Physicochemical Properties

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-
yllmethyl]sulfanyl]ethyl]-2-nitroacetamide, is a substance that requires thorough
characterization to ensure the quality of ranitidine drug products. While extensive experimental
data for some properties are not publicly available, the following table summarizes the key
known and predicted physicochemical characteristics of this impurity.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b119245?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
N-[2-[[[5-
) [(dimethylamino)methyl]furan-
Chemical Name [1][2]

2-ylmethyl]sulfanyl]ethyl]-2-
nitroacetamide

Ranitidine EP Impurity D,
Synonyms e _ [2]
Ranitidine BP Impurity D

CAS Number 117846-02-3 [3][4]
Molecular Formula C12H19N304s [11[3114]
Molecular Weight 301.36 g/mol [2][3]1[4]
Physical State Solid (powder) [5]
Boiling Point 476.9 £ 45.0 °C (Predicted) [6]

pKa 6.06 + 0.29 (Predicted) [6]
Storage 2-8°C [7]

Experimental Protocols

Accurate determination of Ranitidine Impurity D is crucial for quality control. High-Performance
Liquid Chromatography (HPLC) is a widely adopted technique for the separation and
quantification of ranitidine and its impurities.

High-Performance Liquid Chromatography (HPLC) for
the Determination of Ranitidine and its Impurities

This protocol is a composite based on established methods for the analysis of ranitidine and its
related substances.

¢ Instrumentation:

o HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or
Photodiode Array (PDA) detector.
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o Chromatographic Conditions:

o Column: A reversed-phase C18 column is typically used. For example, a 100 x 4.6 mm
column with 3 um particle size.[8]

o Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is
commonly employed.

s Solvent A: 0.1 M Ammonium acetate in water.

= Solvent B: Methanol.

» Atypical gradient could start with a high percentage of Solvent A, gradually increasing
the percentage of Solvent B to elute the impurities and the active ingredient.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 40°C.[8]

o Detection Wavelength: UV detection at 230 nm or 322 nm.[8]

o Injection Volume: 20 pL.

e Sample Preparation:

o Standard Solution: Accurately weigh and dissolve a reference standard of Ranitidine
Impurity D in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

o Sample Solution: Accurately weigh the ranitidine drug substance or a crushed tablet and
dissolve it in the diluent to a suitable concentration for analysis.

o All solutions should be filtered through a 0.45 pum filter before injection.

e Data Analysis:

o The identification of Ranitidine Impurity D is based on the retention time compared to the
reference standard.
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o Quantification is achieved by comparing the peak area of the impurity in the sample
solution with the peak area of the standard solution.

Logical Relationship Diagram

The following diagram illustrates the relationship between Ranitidine and its impurity, Ranitidine
Impurity D. This relationship is primarily one of chemical structure, where the impurity is a
variant of the parent drug molecule, often formed during synthesis or degradation.

Ranitidine Is a known impurity of Ranitidine Impurity D

(Active Pharmaceutical Ingredient) (N-[2-[[[5-[(dimethylamino)methyl]furan-2-ylJmethyl]sulfanyl]ethyl]-2-nitroacetamide)

Click to download full resolution via product page

Relationship between Ranitidine and Impurity D.

Conclusion

This technical guide provides a summary of the currently available physicochemical information
for Ranitidine Impurity D. While some experimental data remains elusive in the public domain,
the provided analytical methodology offers a robust framework for its identification and
guantification. The logical diagram visually encapsulates the direct relationship between the
active pharmaceutical ingredient and this specific impurity. For researchers and professionals
in drug development, stringent control and a thorough understanding of such impurities are
paramount to ensuring the safety and quality of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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